molecular formula C19H15ClO B12673521 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol CAS No. 66016-77-1

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

Cat. No.: B12673521
CAS No.: 66016-77-1
M. Wt: 294.8 g/mol
InChI Key: ZOAVSVRUXVCCES-UHFFFAOYSA-N
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Description

2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.

    Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a biphenyl derivative without the chloro group.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:

    Biological Systems: It may interact with enzymes or receptors, altering their activity.

    Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without any substituents.

    4-Chlorobiphenyl: A simpler derivative with only a chloro group.

    4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.

Uniqueness

2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.

Properties

CAS No.

66016-77-1

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

IUPAC Name

(3-chloro-4-phenylphenyl)-phenylmethanol

InChI

InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H

InChI Key

ZOAVSVRUXVCCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl

Origin of Product

United States

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